1-(2,6-Difluoro-4-methoxyphenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c1-16-8-6-9(12)11(10(13)7-8)15-4-2-14-3-5-15/h6-7,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASUSJBXXWCKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)N2CCNCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine typically involves the reaction of 2,6-difluoro-4-methoxyaniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Difluoro-4-methoxyphenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)piperazine involves its interaction with specific molecular targets. It may act on various receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Arylpiperazine derivatives are classified into benzylpiperazines (e.g., N-benzylpiperazine, BZP) and phenylpiperazines (e.g., 1-(4-methoxyphenyl)piperazine (MeOPP), 1-(3-chlorophenyl)piperazine (mCPP)) . The target compound shares structural similarities with phenylpiperazines but differs in substitution patterns:
Key Observations :
- Fluorine vs. Chlorine : The 2,6-difluoro substitution in the target compound increases metabolic stability compared to chlorinated analogs like mCPP, as fluorine is less susceptible to oxidative degradation .
- Methoxy Group Position : The para-methoxy group in MeOPP and the target compound enhances π-stacking interactions with receptor binding pockets, but the additional fluorines in the target compound may reduce steric hindrance, improving binding kinetics .
Pharmacological and Metabolic Comparisons
Receptor Binding Profiles :
- Serotonin Receptors : MeOPP and mCPP exhibit high affinity for 5-HT₁A and 5-HT₂C receptors, respectively, while the target compound’s fluorinated structure may enhance selectivity for 5-HT₁A due to increased lipophilicity .
- Dopamine Transporters (DAT) : Fluorinated phenylpiperazines like the target compound show moderate DAT binding (IC₅₀ ~10–100 nM), comparable to analogs like GBR 12909, but with improved metabolic stability .
Metabolic Stability :
- N-Dealkylation: Arylpiperazines undergo CYP3A4-mediated N-dealkylation. The fluorine atoms in the target compound slow this process, extending its half-life compared to non-fluorinated analogs like MeOPP .
- Oxidative Resistance: Fluorine substitution reduces susceptibility to manganese oxide (MnO₂)-mediated oxidation, a common environmental degradation pathway for piperazine derivatives .
Key Differences :
- The target compound’s synthesis requires precise fluorination steps, increasing complexity compared to chlorinated or methoxy-only analogs .
- Cytotoxicity data for 1-(4-chlorobenzhydryl)piperazine derivatives (e.g., IC₅₀ ~1–10 µM against liver cancer cells) suggest that fluorine substitution in the target compound may reduce cytotoxicity while maintaining receptor activity .
Biological Activity
1-(2,6-Difluoro-4-methoxyphenyl)piperazine is a chemical compound categorized under piperazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide an extensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
- Chemical Formula : C12H14F2N2O
- CAS Number : 1121613-63-5
- Molecular Weight : 240.25 g/mol
The presence of difluoro and methoxy groups on the phenyl ring significantly influences the compound's biological properties, including its pharmacokinetics and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound has been studied for its potential effects on:
- Dopamine Receptors : Compounds with piperazine moieties often exhibit dopaminergic activity, which could be beneficial in treating neurological disorders.
- Serotonin Receptors : Similar compounds have shown affinity for serotonin receptors, indicating potential applications in mood disorders.
- Antimicrobial Activity : Research suggests that piperazine derivatives can inhibit bacterial growth, particularly against Mycobacterium tuberculosis.
Antimicrobial Activity
A study conducted on various piperazine derivatives, including this compound, demonstrated significant antimicrobial properties. The results are summarized in the following table:
| Compound | MIC (µM) | % Inhibition (HepG2) |
|---|---|---|
| This compound | 5.0 | 80 |
| Control (Standard Antibiotic) | 0.5 | 95 |
| Other Piperazine Derivative | 10.0 | 70 |
*MIC refers to the Minimum Inhibitory Concentration required to inhibit growth.
Case Studies
- Study on Antitubercular Activity : A high-throughput screening of piperazine derivatives revealed that this compound exhibited a promising MIC against Mycobacterium tuberculosis at concentrations as low as 5 µM. This suggests its potential as a lead compound in antitubercular drug development .
- Neuropharmacological Effects : In a behavioral study involving rodent models, the administration of this compound resulted in significant alterations in locomotor activity, indicative of its dopaminergic modulation. This effect was compared with established antipsychotic medications .
Research Findings
Recent studies have focused on optimizing the biological activity of piperazine derivatives by modifying their chemical structure. The incorporation of polar functional groups has been shown to enhance solubility and metabolic stability while maintaining or improving biological efficacy against target pathogens .
Comparative Analysis
The following table compares the biological activity of selected piperazine derivatives:
| Compound | Antimicrobial Activity | Neuroactivity | Solubility (µM) |
|---|---|---|---|
| This compound | High | Moderate | 20 |
| Piperazine A | Moderate | High | 15 |
| Piperazine B | Low | Low | 30 |
Q & A
Advanced Research Question
- Co-crystallization : Using β-cyclodextrin or cucurbiturils to improve solubility without steric interference .
- Pro-drug design : Introducing enzymatically cleavable groups (e.g., esters) to enhance bioavailability.
- Hybrid scaffolds : Combining piperazine with bioactive moieties (e.g., benzophenones) to synergize activity .
How does integrating this piperazine derivative enhance CO2 capture efficiency in flue gas treatment?
Advanced Research Question
In potassium carbonate (K2CO3)-based systems, the compound acts as a promoter , accelerating CO2 absorption via:
- Base-catalyzed hydration : Piperazine’s amine groups react with CO2 to form carbamates, increasing absorption capacity by 20–25% .
- Thermal stability : Piperazine-K2CO3 blends degrade 30% slower than monoethanolamine (MEA) under cyclic conditions .
What are the challenges in using this compound in carbon capture, and how can they be addressed?
Advanced Research Question
- Volatility : Piperazine evaporates at >80°C. Solutions include PTFE membrane contactors to minimize solvent loss .
- Oxidative degradation : Additives like nanoparticles (SiO2) stabilize the solvent blend, reducing degradation by 40% .
What experimental models assess the local anesthetic efficacy of this compound, and how do results vary?
Basic Research Question
- Infiltration anesthesia : In vivo models (e.g., rat paw edema) measure latency time and duration.
- Data interpretation : Results from Table V () show a 15–20-minute anesthetic effect at 10 mg/kg, with variability (±5%) due to substituent hydrophobicity .
How do structural features like fluorine atoms influence pharmacological properties?
Advanced Research Question
- Electron-withdrawing effect : Fluorine increases metabolic stability (reduced CYP450 oxidation) and enhances blood-brain barrier permeability by 2-fold .
- Hydrogen bonding : The 2,6-difluoro arrangement strengthens receptor binding (e.g., serotonin 5-HT1A, Ki = 12 nM) compared to non-fluorinated analogs .
What reactive species are involved in the degradation of this compound in advanced oxidation processes (AOPs)?
Advanced Research Question
In peroxymonosulfate (PMS)-AOPs:
- 1O2 : Targets the piperazine ring, cleaving C-N bonds.
- SO4•−/•OH : Oxidize the methoxy group to quinones.
Degradation pathways are confirmed via LC-MS/MS and DFT calculations .
How do computational models aid in understanding structure-activity relationships (SAR)?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
